![molecular formula C24H17N5O4 B14315200 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline CAS No. 110320-97-3](/img/structure/B14315200.png)
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dinitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diphenylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens, sulfonic acids, and other electrophiles under acidic or basic conditions.
Major Products Formed
Reduction: Formation of 4-[(E)-(2,4-diaminophenyl)diazenyl]-N,N-diphenylaniline.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Substitution: Formation of substituted derivatives with different functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(2-Biphenyl)diazenyl]-morpholine
- 1,3-Bis(biphenyl-4-yl)triazene
Uniqueness
4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Número CAS |
110320-97-3 |
|---|---|
Fórmula molecular |
C24H17N5O4 |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C24H17N5O4/c30-28(31)22-15-16-23(24(17-22)29(32)33)26-25-18-11-13-21(14-12-18)27(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H |
Clave InChI |
YQYQAKKOHZYHEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


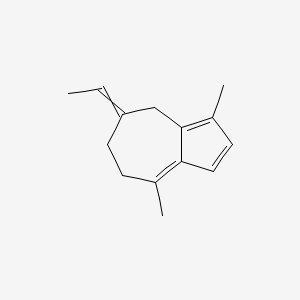
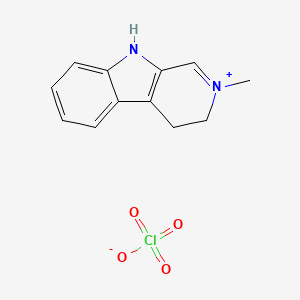
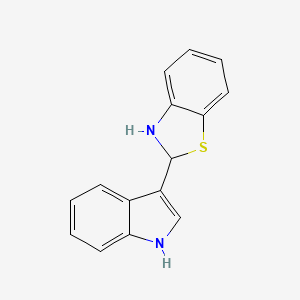
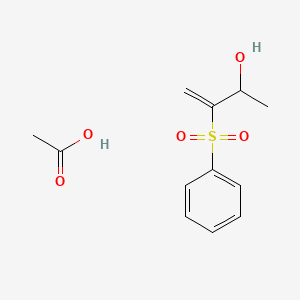
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
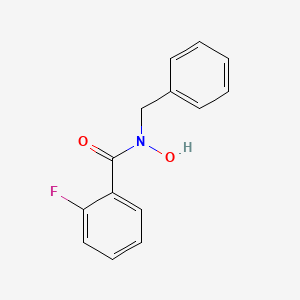

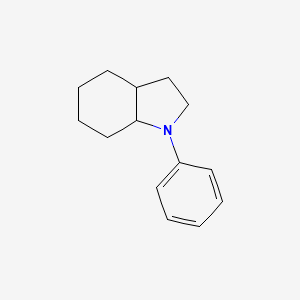
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)


![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)

